N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is notable for its potential biological activities and therapeutic applications. The structure features a pyrazolo[3,4-d]pyrimidine core with a piperidine ring and a methoxyphenyl substituent, which contribute to its unique properties.
This compound can be classified as a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects. The specific structure of N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine positions it as a candidate for research in medicinal chemistry and pharmacology.
The synthesis of N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:
For instance, one common synthetic route involves the cyclization of appropriate precursors under controlled conditions followed by the addition of functional groups through substitution reactions .
The molecular formula of N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is , with a molecular weight of approximately 316.38 g/mol. The structural features include:
The compound can be represented by its canonical SMILES notation: COC1=NC(=NC(=C1C=N2)N(C2=NN=C2)C(C2)N(C2)C(C2)N(C2)C(C2))C(C2)C(C2)
.
N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions:
Common reagents used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon .
The mechanism of action for N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves its interaction with specific molecular targets within cells. For example:
The unique structural features of this compound enhance its binding affinity and selectivity towards these targets .
The physical properties of N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Property | Value |
---|---|
Molecular Formula | C17H20N6O |
Molecular Weight | 316.38 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several potential applications in scientific research:
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 4720-09-6